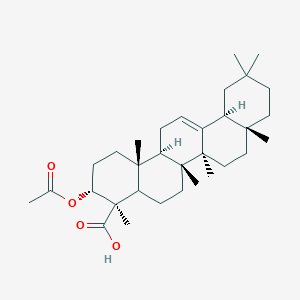

3-O-Acetyl-alpha-boswellic acid

Description

Overview of Boswellia Species and Oleo-gum Resins

The genus Boswellia, belonging to the Burseraceae family, comprises approximately 25 species of trees and shrubs distributed across the arid regions of India, the Middle East, and northeastern Africa. nih.govresearchgate.net These plants are renowned for producing a fragrant oleo-gum resin, commonly referred to as frankincense or olibanum. researchgate.netnih.gov This resin is harvested by making incisions in the bark of the trees, from which a milky-white sap exudes and solidifies upon contact with air. researchgate.net

The chemical composition of the oleo-gum resin is complex, typically consisting of:

Resin (30–60%): This fraction is rich in pentacyclic and tetracyclic triterpenoids, including the medicinally important boswellic acids. nih.govnih.gov

Gum (25–30%): A water-soluble portion composed mainly of polysaccharides. nih.gov

Volatile Oil (5–10%): This essential oil fraction contains monoterpenes, diterpenes, and sesquiterpenes, which contribute to the characteristic aroma of frankincense. nih.gov

Several Boswellia species are commercially and medicinally significant, each with a somewhat distinct chemical profile. Notable species include:

Boswellia serrata (Indian Frankincense): Found in India, it is a primary source of boswellic acids used in research and herbal preparations. nih.govnih.gov

Boswellia sacra (Arabian Frankincense) and Boswellia carterii : These species, often considered synonymous, are native to the Arabian Peninsula and Northeast Africa and are also rich sources of boswellic acids. nih.gov

Boswellia papyrifera (African Frankincense): Distributed in Africa, this species also contributes to the commercial supply of frankincense. nih.gov

The specific composition of the resin can vary depending on the Boswellia species, geographical location, climate, and time of harvest.

Classification and Structural Diversity of Pentacyclic Triterpenoid (B12794562) Boswellic Acids

Boswellic acids (BAs) are the principal bioactive constituents of frankincense. parsbioscience.com They are pentacyclic triterpenoids, complex organic molecules built from thirty carbon atoms arranged in five rings. wikipedia.org The core structures of boswellic acids are based on two main triterpene skeletons: the oleanane-type and the ursane-type. nih.govresearchgate.net

The structural diversity among boswellic acids arises from variations in these skeletons and the presence of different functional groups. The major boswellic acids are classified into α-boswellic acids (oleanane-type) and β-boswellic acids (ursane-type). researchgate.net These two groups are constitutional isomers, differing in the placement of two methyl groups on the E-ring of the pentacyclic structure. researchgate.net

Further diversity is introduced by substitutions at the C-3 and C-11 positions of the core structure. This leads to several key boswellic acids, including:

α-Boswellic acid (α-BA) and β-Boswellic acid (β-BA): These have a hydroxyl group at the C-3 position. wikipedia.org

3-O-Acetyl-α-boswellic acid (AαBA) and 3-O-Acetyl-β-boswellic acid (AβBA): These are acetylated derivatives of α-BA and β-BA, with an acetyl group replacing the hydroxyl group at C-3. wikipedia.org

11-keto-β-boswellic acid (KBA): This compound has a keto group at the C-11 position, which has been found to be important for its biological activity. nih.gov

3-O-Acetyl-11-keto-β-boswellic acid (AKBA): This is considered one of the most potent boswellic acids, featuring both an acetyl group at C-3 and a keto group at C-11. parsbioscience.comnih.gov

Table 1: Major Boswellic Acids and their Structural Features

| Compound Name | Abbreviation | Triterpene Type | Key Functional Groups |

| α-Boswellic acid | α-BA | Oleanane | C-3 hydroxyl |

| 3-O-Acetyl-α-boswellic acid | AαBA | Oleanane | C-3 acetyl |

| β-Boswellic acid | β-BA | Ursane | C-3 hydroxyl |

| 3-O-Acetyl-β-boswellic acid | AβBA | Ursane | C-3 acetyl |

| 11-keto-β-boswellic acid | KBA | Ursane | C-11 keto |

| 3-O-Acetyl-11-keto-β-boswellic acid | AKBA | Ursane | C-3 acetyl, C-11 keto |

Significance of 3-O-Acetyl-alpha-boswellic acid as a Key Research Compound

This compound is a prominent compound in the study of frankincense's biological effects. ontosight.aitargetmol.com While its isomer, 3-O-acetyl-β-boswellic acid (AβBA), and particularly the 11-keto derivatives like AKBA, have often been the focus of anti-inflammatory and anti-cancer research, AαBA itself exhibits significant biological activities. wikipedia.orgnih.govnih.gov

Research has highlighted the anti-inflammatory properties of AαBA. targetmol.comchemfaces.com Studies have shown that it can inhibit the expression of pro-inflammatory cytokines. For instance, AαBA has been demonstrated to suppress the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) in monocytes. This inhibitory action is mediated through direct interaction with IκB kinases (IKKs), which are crucial enzymes in the NF-κB signaling pathway, a key regulator of inflammation.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | α-Boswellic acid acetate (B1210297), (3α,4β)-3-(Acetyloxy)olean-12-en-23-oic acid |

| CAS Number | 89913-60-0 |

| Molecular Formula | C₃₂H₅₀O₄ |

| Molecular Weight | 498.7 g/mol |

| Appearance | Solid |

| Origin | Plant/Boswellia serrata |

Data sourced from references sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H50O4 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(3R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24?,25-,28-,29-,30-,31-,32-/m1/s1 |

InChI Key |

IAWGZKRQDHPFCZ-GKDVOMOCSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2[C@@]1(C)C(=O)O)C)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence

Elucidation of Triterpene Biosynthetic Pathways within Boswellia Species

The biosynthesis of triterpenes in Boswellia begins with the cyclization of 2,3-oxidosqualene. researchgate.net This crucial step is catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of various triterpene skeletons. researchgate.net In the case of boswellic acids, the precursor is α-amyrin, which is synthesized from 2,3-oxidosqualene. nih.gov The α-amyrin skeleton then undergoes a series of oxidative modifications, primarily at the C-24 position, which is a characteristic feature of boswellic acid biosynthesis and is mediated by cytochrome P450 enzymes. nih.gov This distinguishes them from the more abundant ursolic acid, where oxidation occurs at the C-28 position. nih.gov The final step in the formation of AαBA is the acetylation of α-boswellic acid. nih.gov

The oleo-gum resin of Boswellia species is a complex mixture, typically containing 30–60% resin, 5–10% volatile oil (a mixture of mono-, di-, and sesquiterpenes), and 25–30% gum (composed of polysaccharides). nih.gov The resin portion is where the boswellic acids are found. nih.gov

Genetic and Enzymatic Regulation of AαBA Synthesis

Identification of Key Genes and Enzymes in the Pathway

While the complete enzymatic pathway for AαBA synthesis is still under investigation, significant progress has been made in identifying key enzymes. A wound-responsive BAHD acetyltransferase, designated as BsAT1, has been identified in Boswellia serrata. nih.gov This enzyme is responsible for the late-stage C3α-O-acetylation of α-boswellic acid (αBA), β-boswellic acid (βBA), and 11-keto-β-boswellic acid (KBA) to produce their acetylated derivatives, including AαBA. nih.gov The enzyme shows strict specificity for the BA scaffold and does not acetylate the more common C3β-epimeric triterpenes. nih.gov

Transcriptome profiling of B. serrata has revealed that the expression of genes related to amyrin biosynthesis is absent in the leaves, which correlates with the lack of amyrins and boswellic acids in this part of the plant. nih.gov Conversely, the stem, which contains resin-secretory canals, shows the presence of all six major boswellic acids. nih.gov

Regulatory Mechanisms Governing AαBA Production

The production of boswellic acids, including AαBA, is significantly influenced by environmental factors and wounding. nih.govnih.gov The synthesis of these compounds is a defense mechanism for the tree, and the amount of BAs in the bark increases considerably in response to injury. nih.gov This wound-induced synthesis is associated with the upregulation of genes involved in the biosynthetic pathway, such as the previously mentioned BsAT1 acetyltransferase. nih.gov The composition and types of resins can also vary depending on the genotype of the Boswellia tree. nih.gov

Chemodiversity and Distribution of AαBA across Various Boswellia Species and Geographical Origins

The chemical composition of frankincense, including the content of AαBA, exhibits significant variation among different Boswellia species and even within the same species from different geographical locations. nih.govnih.gov Boswellic acids are considered chemotaxonomic markers for the genus Boswellia. nih.gov

Studies have shown that Boswellia sacra generally has a higher content of total boswellic acids compared to Boswellia serrata and Boswellia papyrifera. nih.gov However, the amount of α-boswellic acid acetate (B1210297) (α-ABA) can be lower in B. sacra compared to the other two species. nih.gov The geographical origin also plays a crucial role; for instance, the resin of B. sacra from dry mountainous regions has a different distribution of BAs compared to trees from coastal areas. nih.gov

| Species | Geographical Origin | AαBA Content/Remarks |

| Boswellia serrata | India | A source of AαBA. nih.gov |

| Boswellia sacra | Oman | Generally high in total BAs, but AαBA content can be lower than in other species. nih.gov |

| Boswellia papyrifera | - | Contains AαBA. nih.gov |

| Boswellia carteri | - | A known source of AαBA. nih.gov |

In vitro and Ex vitro Production Systems for AαBA

The increasing demand for boswellic acids and the endangered status of some Boswellia species have prompted research into alternative production methods. nih.govrjpn.org

Plant Tissue Culture and Cell Suspension Cultures

Plant tissue culture techniques offer a promising alternative for the sustainable production of boswellic acids. nih.govresearchgate.net Callus cultures of Boswellia serrata have been shown to produce boswellic acids, including AαBA. nih.gov The production can be influenced by the type of explant used and the composition of the culture medium. rjpn.org For instance, callus derived from stem explants has been found to accumulate considerable levels of boswellic acid. rjpn.org Research has also focused on optimizing culture conditions, such as the use of different plant growth regulators, to enhance the yield of these valuable compounds. nih.govcas.cz

Hairy Root Culture as an Experimental Framework

Hairy root culture, induced by the bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), presents a robust and efficient in vitro platform for investigating and enhancing the biosynthesis of valuable plant secondary metabolites. nih.govhkbpublications.com These cultures are characterized by their rapid growth in hormone-free media, genetic and biosynthetic stability, and the capacity for high-level production of compounds found in the parent plant's roots. nih.govnih.gov This makes them an ideal experimental framework for studying the biosynthetic pathways of complex molecules like 3-O-Acetyl-alpha-boswellic acid.

The establishment of hairy root cultures begins with the genetic transformation of plant tissues, known as explants. hkbpublications.com The T-DNA (transfer DNA) from the Ri (root-inducing) plasmid of R. rhizogenes is transferred and integrated into the plant genome, leading to the proliferation of adventitious roots, termed 'hairy roots', from the infection site. researchgate.net These transformed roots can then be aseptically cultured in liquid media, providing a continuous and reliable source of plant material for research and production, independent of environmental and seasonal variations. hkbpublications.comresearchgate.net

A key strategy for enhancing the production of target compounds in hairy root cultures is elicitation. nih.govnih.gov Elicitors are biotic or abiotic molecules that, when introduced to the culture, trigger defense responses in the plant cells, often leading to a significant increase in the synthesis and accumulation of secondary metabolites. nih.govresearchgate.net The effectiveness of elicitation depends on several factors, including the type of elicitor, its concentration, the duration of exposure, and the growth stage of the culture. nih.govnih.gov

Commonly used elicitors include:

Biotic elicitors: Fungal extracts, yeast extract, chitosan, and polysaccharides. researchgate.net

Abiotic elicitors: Metal salts, UV radiation, and signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). researchgate.netmdpi.com

For instance, studies on other medicinal plants have demonstrated the power of elicitation. In Datura stramonium hairy roots, salicylic acid and acetylsalicylic acid significantly increased hyoscyamine (B1674123) production. nih.gov Similarly, methyl jasmonate has been shown to boost the production of various compounds, including isoflavonoids in Astragalus membranaceus and tanshinones in Salvia castanea. mdpi.comresearcher.life While specific research on eliciting this compound in Boswellia hairy root cultures is not extensively documented, the principles derived from other systems provide a strong foundation for future investigations.

The following tables illustrate the potential impact of elicitation on secondary metabolite production in a hypothetical Boswellia hairy root culture system, based on findings in other species.

Table 1: Hypothetical Effect of Different Elicitors on this compound Production

| Elicitor Type | Concentration | Exposure Time (hours) | Hypothetical Yield of this compound (mg/g DW) | Fold Increase (vs. Control) |

| Control | - | - | 1.5 | 1.0 |

| Methyl Jasmonate (MeJA) | 100 µM | 96 | 7.5 | 5.0 |

| Salicylic Acid (SA) | 150 µM | 72 | 5.4 | 3.6 |

| Yeast Extract | 200 mg/L | 120 | 4.8 | 3.2 |

| Silver Nitrate (AgNO₃) | 15 µM | 48 | 3.9 | 2.6 |

This table is for illustrative purposes and based on general findings in hairy root culture research.

Table 2: Detailed Research Findings on Elicitation in Various Hairy Root Cultures

| Plant Species | Target Compound | Elicitor | Elicitor Concentration | Resulting Increase in Compound Yield | Reference |

| Datura stramonium | Hyoscyamine | Acetylsalicylic Acid | 100 µM | 2.3-fold increase | nih.gov |

| Papaver orientale | Thebaine | Methyl Jasmonate | 100 µM | 2.63-fold increase | nih.gov |

| Glycine max | Isoflavone | Methyl Jasmonate | 100 µM | 2-fold increase over SA-treated, 65-fold over control | nih.gov |

| Astragalus membranaceus | Isoflavonoid | Methyl Jasmonate | 283 µM | 9.71-fold increase | mdpi.com |

| Plumbago indica | Plumbagin | Methyl Jasmonate | 50 µM | 1.5-fold increase | mdpi.com |

| Salvia castanea | Tanshinone IIA | Methyl Jasmonate | 200 µM | 1.99-fold increase | researcher.life |

These findings from diverse plant species underscore the potential of hairy root cultures combined with elicitation strategies as a powerful experimental framework. mdpi.comresearcher.life By establishing and optimizing hairy root cultures of Boswellia species, researchers can create a controlled environment to unravel the biosynthetic pathway of this compound and develop methods for its sustainable and enhanced production.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation of 3-O-acetyl-alpha-boswellic acid from other related boswellic acids and constituents present in Boswellia resin. tandfonline.com These methods are essential for the accurate quantification and identification of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the analysis of boswellic acids, including this compound. nih.govnih.gov This technique offers reliable and reproducible results for both qualitative and quantitative purposes. nih.gov Reversed-phase columns, particularly C18 and C8, are commonly used for the separation of these compounds. tandfonline.com The mobile phase typically consists of a binary mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com

Modern advancements have led to the development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods, which provide shorter analysis times, increased separation efficiency, and improved selectivity. tandfonline.com For instance, a UHPLC method achieved baseline separation of five boswellic acids in under 10 minutes. tandfonline.com

HPLC coupled with a Diode Array Detector (DAD) is a common approach for the quantification of boswellic acids. nih.govnih.gov This method allows for the simultaneous determination of multiple boswellic acids in a single run. nih.gov The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths. For boswellic acids lacking a keto group, such as this compound, the detection wavelength is typically set around 210 nm. tandfonline.comnih.gov

A study detailing an HPLC-UV (DAD) method for the simultaneous quantification of eight triterpenoic acids, including this compound, from Boswellia serrata gum resin demonstrated good linearity (R² > 0.997) and precision. nih.gov The retention time for this compound in one reported method was 25.40 ± 0.46 minutes. asianpubs.org In another method, the retention times for α-boswellic acid and its acetylated form were distinct, allowing for their separation and quantification. nih.gov

Table 1: HPLC-DAD Method Parameters for Boswellic Acid Analysis

| Parameter | Value | Reference |

| Column | C18 | asianpubs.org |

| Mobile Phase | 0.1% v/v phosphoric acid in water and acetonitrile | asianpubs.org |

| Detection Wavelength | 210 nm and 248 nm | asianpubs.org |

| Retention Time (3-O-acetyl-α-boswellic acid) | 25.40 ± 0.46 min | asianpubs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

For enhanced sensitivity and selectivity, HPLC is often coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). tandfonline.comnih.gov This combination is particularly valuable for the precise identification and quantification of boswellic acids in complex matrices like plasma and brain tissue. nih.govacs.org LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for pharmacokinetic studies. tandfonline.com

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS analysis of boswellic acids. nih.gov The fragmentation patterns observed in MS/MS provide structural information, aiding in the unambiguous identification of compounds. tandfonline.com The typical fragmentation of boswellic acids involves the loss of water, carbon dioxide, and a retro-Diels-Alder cleavage. tandfonline.com

A validated LC-MS/MS method for the simultaneous determination of 3-O-acetyl-11-keto-β-boswellic acid (AKBA) and its metabolite in rat plasma demonstrated a linear dynamic range of 1-1,000 ng/mL with high accuracy and precision. nih.gov While this study focused on a different boswellic acid, the methodology is applicable to the analysis of this compound.

Table 2: LC-MS/MS Method Validation Parameters for a Boswellic Acid Derivative

| Parameter | Value | Reference |

| Linear Range | 1-1,000 ng/mL | nih.gov |

| Correlation Coefficient (r) | 0.999 | nih.gov |

| Intra- and Inter-day Precision (% CV) | 1.9-7.4% | nih.gov |

| Accuracy | 92.4-107.2% | nih.gov |

| Extraction Recovery | 92.6-97.3% | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of boswellic acids. tandfonline.com Due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile forms before GC analysis. tandfonline.com GC-MS methods are particularly useful for fingerprinting triterpenoids to differentiate between various Boswellia species. tandfonline.com The elution order in GC is influenced by the molecular weight of the derivatized molecules, with a common elution order being α-boswellic acid, β-boswellic acid, acetyl-α-boswellic acid, and acetyl-β-boswellic acid. tandfonline.com A stationary phase of 5% phenyl-95% methylpolysiloxane is frequently used in these analyses. tandfonline.com One study reported the presence of β-boswellic acid and O-acetyl-β-boswellic acid in Boswellia papyrifera for the first time using GC-MS. oup.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable for the qualitative and quantitative analysis of boswellic acids. nih.govcabidigitallibrary.orgnih.gov These methods are simple, cost-effective, and can be used for routine quality control of plant materials. cabidigitallibrary.orgnih.gov

An HPTLC method was developed for the separation of major boswellic acids, where quantification was achieved by densitometric scanning. cabidigitallibrary.orgnih.gov For compounds without a strong chromophore, like this compound, derivatization with a reagent such as anisaldehyde-sulfuric acid is necessary for visualization and quantification at a specific wavelength. cabidigitallibrary.orgnih.gov HPTLC methods have been validated for the estimation of boswellic acids in commercial formulations and biological samples like human plasma. nih.gov

Table 3: HPTLC Method for Quantification of Boswellic Acids

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60F₂₅₄ TLC plates | nih.gov |

| Mobile Phase | Hexane-chloroform-methanol (5:5:0.5, v/v) | nih.gov |

| Derivatization (for non-keto BAs) | Anisaldehyde-sulfuric acid reagent | cabidigitallibrary.orgnih.gov |

| Detection (for derivatized non-keto BAs) | Densitometric scanning at 560 nm | cabidigitallibrary.orgnih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC)

Supercritical Fluid Chromatography (SFC) and Capillary Electrochromatography (CEC) are advanced separation techniques that have been applied to the analysis of boswellic acids. tandfonline.comtandfonline.com SFC offers a rapid and efficient method for the separation and quantification of these compounds. nih.gov

A study reported the first-time use of SFC for the analysis of boswellic acids in B. serrata extracts, where six boswellic acids were separated in under six minutes. nih.govresearchgate.net The method was validated and showed excellent linearity, precision, and recovery. nih.govresearchgate.net SFC can also be hyphenated with mass spectrometry to enhance sensitivity and aid in the identification of additional compounds. nih.govresearchgate.net

CEC is another high-efficiency separation technique that has been utilized for the analysis of boswellic acids. tandfonline.comtandfonline.com

Table 4: SFC Method Validation for Boswellic Acid Analysis

| Parameter | Value | Reference |

| Separation Time | < 6 minutes | nih.govresearchgate.net |

| Linearity (Coefficient of Determination) | > 0.999 | nih.govresearchgate.net |

| Linear Range | 30-1000 µg/mL | nih.govresearchgate.net |

| Recovery Rates | 97.1-103.0 % | nih.govresearchgate.net |

| Detection Limits (UV) | ≤ 5.5 µg/mL | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic and Spectrometric Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, allows for the precise assignment of all proton and carbon signals within the molecule.

¹H-NMR spectra provide characteristic signal patterns for the triterpenoid (B12794562) skeleton. u-szeged.huresearchgate.net For instance, the proton spectrum of boswellic acid derivatives typically displays a signal for H-12 as an olefinic proton. nih.gov The presence of the acetyl group at the C-3 position introduces a characteristic singlet in the upfield region of the spectrum.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The spectrum for boswellic acids clearly shows signals for the olefinic carbons C-12 and C-13, a carboxylic group carbon (C-24), and a hydroxylated carbon at C-3. nih.gov In this compound, the C-3 signal is shifted accordingly due to the esterification.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecule. nih.gov COSY spectra establish proton-proton couplings, while HMBC spectra reveal long-range correlations between protons and carbons, which is essential for assigning the positions of substituents like the acetyl group and for differentiating between various boswellic acid isomers. nih.gov For example, three-bond long-range correlations observed in the HMBC spectrum are used to definitively assign proton and carbon signals across the entire structure. nih.gov

Table 1: Representative NMR Data for Boswellic Acid Derivatives Note: Specific shift values can vary slightly based on the solvent and experimental conditions. Data is representative of the class of compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δc, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-3 | ~4.5 | ~80-82 | Correlates with C-2, C-4, C-23, Acetyl C=O |

| H-12 | ~5.2-5.5 | ~124.5 | Correlates with C-11, C-13, C-18 |

| C-24 (COOH) | - | ~177-180 | Correlates with H-3, H-5 |

| Acetyl (CH₃) | ~2.0 | ~21.0 | Correlates with Acetyl C=O |

| Acetyl (C=O) | - | ~170.0 | Correlates with H-3, Acetyl CH₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC) as LC-ESI-MS or LC-ESI-MS/MS, is a cornerstone for the sensitive detection and quantification of boswellic acids. nih.govnih.govresearchgate.net This technique is favored for its ability to analyze polar and thermally labile molecules like this compound. researchgate.net

In ESI-MS, the analyte is ionized directly from the solution phase into the gas phase, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov For boswellic acids, the negative ion mode is often utilized, showing a prominent peak for the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure, aiding in its unequivocal identification, especially in complex mixtures like plant extracts or biological samples. nih.govresearchgate.net This high selectivity and sensitivity make LC-ESI-MS/MS the method of choice for precise quantification. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical tool for a wide range of molecules, including small molecules like triterpenoids. nih.gov In this technique, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the soft ionization and desorption of the analyte.

While extensively used for large biomolecules like proteins, MALDI-TOF MS can also be applied to the analysis of smaller compounds. nih.gov It offers high sensitivity and speed. However, its application specifically for the detailed characterization of this compound is less commonly reported in the literature compared to ESI-MS. The primary utility of MALDI-TOF in related fields, such as the analysis of other small molecules or peptides in clinical research, suggests its potential for future applications in the analysis of boswellic acids. nih.gov

Method Validation and Application in Biological Matrices (e.g., animal plasma, tissues)

The development of robust and validated analytical methods is essential for the accurate quantification of this compound and its metabolites in biological matrices such as animal plasma and tissues. These methods, typically based on LC-MS/MS, undergo rigorous validation to ensure their reliability for pharmacokinetic and other studies. researchgate.netnih.gov

Method validation involves assessing several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For boswellic acids, calibration curves typically show high correlation coefficients (r² > 0.99) over a specified concentration range. nih.govresearchgate.net For instance, a validated LC-MS/MS method for a related boswellic acid in rat plasma established a linear dynamic range of 1-1,000 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In validated methods, accuracy is often reported as a percentage of the nominal concentration (e.g., 92.4% to 107.2%), and precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which should typically be less than 15%. researchgate.netnih.gov

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For acetyl-β-boswellic acid, reported LOD and LOQ values can be in the low ng/mL range, demonstrating high sensitivity. nih.gov

Recovery: The extraction efficiency of the analytical method from the biological matrix. Consistent and high recovery (e.g., 92.6% to 97.3% from plasma) is crucial for accurate quantification. researchgate.netnih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed to ensure that the measured concentration reflects the true concentration at the time of sampling.

A validated LC-MS/MS method for the simultaneous determination of 3-O-acetyl-11-keto-β-boswellic acid (AKBA) and its metabolite in rat plasma provides a template for such studies. researchgate.netnih.gov In this research, the analytes were extracted from plasma via protein precipitation, and chromatographic separation was achieved on a C18 column. nih.gov The method was successfully applied to a pharmacokinetic study in rats, demonstrating its suitability for analyzing biological samples. researchgate.netnih.gov Similar methods have been developed for quantifying boswellic acids in other matrices, such as skin layers, for topical formulation studies. rsc.org

Table 2: Summary of Validation Parameters for Boswellic Acid Quantification in Biological Matrices

| Parameter | Reported Range/Value | Matrix | Reference |

|---|---|---|---|

| Linearity Range | 1 - 1,000 ng/mL | Rat Plasma | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | Rat Plasma | nih.gov |

| Accuracy | 92.4% - 107.2% | Rat Plasma | researchgate.netnih.gov |

| Precision (%CV) | 1.9% - 7.4% | Rat Plasma | researchgate.netnih.gov |

| Extraction Recovery | 92.6% - 97.3% | Rat Plasma | researchgate.netnih.gov |

| LOD (A-αBA) | Highest among BAs tested | Gum Resin Extract | nih.gov |

| LOQ (A-αBA) | Highest among BAs tested | Gum Resin Extract | nih.gov |

Mechanistic Investigations of Biological Activity Preclinical Focus

Cellular and Molecular Targets of AαBA

Preclinical research has identified that 3-O-Acetyl-alpha-boswellic acid engages with critical biological molecules to exert its effects. The compound's mechanisms of action involve direct enzyme inhibition and the regulation of gene expression through transcription factor pathways.

AαBA has been shown to interact with and inhibit the activity of several key enzymes implicated in disease pathways. This modulation is a significant aspect of its biological profile.

Acetyl-boswellic acids are recognized as specific, non-redox inhibitors of 5-lipoxygenase (5-LO), an essential enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. wikipedia.orgscience.gov These compounds act by directly interacting with the 5-LO enzyme at a site distinct from the arachidonic acid substrate binding site. wikipedia.org While the most potent inhibitor among boswellic acids is identified as 3-O-acetyl-11-keto-β-boswellic acid (AKBA), with an IC50 value of approximately 1.5 µM, studies on mixtures containing acetyl-α-boswellic acid also demonstrate significant inhibitory effects on the production of 5-LO products. nih.govnih.govapexbt.com For instance, boswellic acids have been shown to decrease the formation of leukotriene B4 in rat peritoneal neutrophils in a concentration-dependent manner. apexbt.com

Table 1: Inhibitory Concentration of Boswellic Acid Derivatives on 5-Lipoxygenase

| Compound | IC50 Value | Target | Reference |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 1.5 µM | 5-Lipoxygenase | apexbt.com |

Acetyl-boswellic acids have been identified as a novel class of dual catalytic inhibitors of human topoisomerases I and IIα. nih.gov Unlike other topoisomerase inhibitors that stabilize the cleavable complex, acetyl-boswellic acids appear to compete with DNA for binding to the enzymes. nih.gov This unique mechanism makes them potent inhibitors, reportedly more so than conventional drugs like camptothecin (B557342) (for topoisomerase I) and amsacrine (B1665488) or etoposide (B1684455) (for topoisomerase II). nih.gov Surface plasmon resonance analysis has revealed high-affinity binding between an immobilized acetyl-BA derivative and these enzymes. nih.gov Additionally, studies on the related compound 3-O-acetyl-11-keto-β-boswellic acid (AKBA) have shown it can inhibit mitosis by downregulating the Aurora B/TOP2A pathway in glioblastoma cells. nih.gov

Table 2: Binding Affinity of Acetyl-Boswellic Acid Derivative for Topoisomerases

| Enzyme | Dissociation Constant (KD) | Reference |

| Topoisomerase I | 70.6 nM | nih.gov |

| Topoisomerase IIα | 7.6 nM | nih.gov |

Research into the direct inhibitory effects of this compound on carbonic anhydrase II (CA II) is limited. However, studies have demonstrated that synthetic derivatives of boswellic acids can act as CA II inhibitors. Specifically, novel 1H-1,2,3-triazole derivatives of 3-O-acetyl-β-boswellic acid and 3-O-acetyl-11-keto-β-boswellic acid have been synthesized and shown to inhibit human carbonic anhydrase II (hCA-II) in vitro. nih.gov For example, certain triazole analogs displayed competitive inhibition of hCA-II with dissociation constants (Ki) in the micromolar range. nih.gov This suggests that while the parent compound may not be a primary focus, its scaffold is a viable starting point for developing CA II inhibitors.

Table 3: Inhibitory Activity of 1H-1,2,3-Triazole Derivatives on Carbonic Anhydrase II

| Compound Type | Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| 1H-1,2,3-triazole derivative (9i) | hCA-II | 8.1 ± 0.04 µM | Competitive | nih.gov |

| 1H-1,2,3-triazole derivative (9o) | hCA-II | 6.5 ± 0.19 µM | Competitive | nih.gov |

The biological activity of AαBA also stems from its ability to modulate signaling pathways that control gene expression, particularly those governed by transcription factors.

This compound has been specifically identified as an immunosuppressive agent that acts through the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. medchemexpress.com In a study utilizing an extract from Boswellia carteri, AαBA was pinpointed as the active compound responsible for suppressing the proliferation of human primary T lymphocytes without causing cytotoxicity. medchemexpress.com The mechanism for this immunosuppressive effect was determined to be a specific NFAT-conditioned suppression within the T-cell signaling cascade. medchemexpress.com This finding highlights a distinct molecular pathway through which AαBA exerts its immunomodulatory effects.

Transcription Factor Regulation

NF-κB Pathway Modulation

Preclinical research indicates that this compound is involved in the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Studies on alpha-boswellic acid (α-BA), the non-acetylated parent compound of this compound, have demonstrated a significant down-regulation of key proteins within this pathway. Specifically, α-BA has been shown to decrease the protein levels of cyclin D1, p65, IκBα, and phosphorylated IκBα (p-IκBα) nih.gov. This suggests a mechanism where the compound may inhibit the translocation of the active p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes. While these findings are on the non-acetylated form, they provide strong indications for the mechanistic action of its acetylated derivative. The broader class of boswellic acids has been recognized for its ability to suppress the NF-κB pathway, which is implicated in the pathophysiology of various chronic inflammatory diseases nih.govnih.gov. For instance, acetyl-11-keto-β-boswellic acid (AKBA) has been noted to inhibit NF-κB, which is a key element in the development of conditions like atherosclerosis nih.gov.

AP-1 and β-catenin Modulation

The modulation of the Activator Protein-1 (AP-1) and β-catenin signaling pathways represents another dimension of the biological activity of boswellic acid derivatives. While direct preclinical evidence focusing solely on this compound's interaction with the AP-1 pathway is limited, research on related compounds provides valuable insights.

In the context of the β-catenin pathway, studies have highlighted the influence of boswellic acids. For example, research on neurodegeneration induced by aluminum chloride showed that treatment with boswellic acids led to a significant increase in β-catenin levels in the hippocampus of rats d-nb.info. More specifically, acetyl-11-keto-β-boswellic acid (AKBA) has been demonstrated to attenuate titanium particle-induced osteogenic inhibition by activating the GSK-3β/β-catenin signaling pathway thno.org. This activation involved enhanced phosphorylation of GSK-3β, a decrease in the degradation of β-catenin, and an increase in its translocation from the cytoplasm to the nucleus thno.org. Although this data pertains to AKBA, it suggests a potential class effect of boswellic acids on this critical signaling pathway involved in development and cellular homeostasis.

Signaling Pathway Interference

Preclinical investigations have revealed that boswellic acids can interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving the p38 and p42 kinases. Extracts from Boswellia serrata gum resin and its constituent boswellic acids have been shown to activate p42 MAPK and p38 MAPK in isolated human polymorphonuclear leukocytes nih.gov. This activation was observed to be rapid and transient, with a dose-dependent response nih.gov.

Notably, the chemical structure of the boswellic acid derivative appears to influence the extent of this activation. The keto-boswellic acids, such as 11-keto-beta-boswellic acid and 3-O-acetyl-11-keto-beta-boswellic acid (AKBA), demonstrated substantial kinase activation at a concentration of 30 microM nih.gov. In contrast, boswellic acids that lack the 11-keto group, a category that includes this compound, were found to be less effective in activating these MAPK pathways nih.gov. This suggests that while this compound may contribute to MAPK modulation, its potency is likely lower than its keto-counterparts. Further research has indicated that in certain cellular contexts, such as in a mouse model of alcoholic liver disease, boswellic acids can lead to a decrease in the levels of p38 MAPK nih.gov.

The regulatory effects of boswellic acid derivatives extend to the Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) pathways, both of which are crucial in cell signaling and proliferation. While direct evidence for this compound is still emerging, studies on closely related compounds offer significant insights.

Network pharmacology analysis of novel hybrids based on 3-acetyl-11-keto-β-boswellic acid (AKBA) has suggested that their biological actions are mediated through the regulation of the PI3K and EGFR pathways nih.govacs.org. Further mechanistic studies have revealed that PI3K is involved in the activation of MAPK induced by boswellic acids nih.gov. This indicates a potential cross-talk between these signaling cascades. The EGFR pathway, often dysregulated in various cancers, is a known therapeutic target, and its modulation by boswellic acid derivatives underscores their potential in oncology research mdpi.com. The ability of triterpenes similar to boswellic acids to interact with these targets has been reported, suggesting a class-wide effect nih.gov.

Preclinical studies have demonstrated that certain boswellic acids can interfere with intracellular calcium (Ca2+) signaling. Specifically, the 11-keto derivatives of boswellic acids have been shown to induce a rapid and prominent mobilization of free Ca2+ in human polymorphonuclear leukocytes nih.gov. This effect on calcium levels is closely linked to the activation of the MAPK pathway, as the activation of MAPK by 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) was partially inhibited when extracellular Ca2+ was removed through chelation nih.gov.

Conversely, in human monocytic cell lines, AKBA was found to decrease the basal intracellular Ca2+ concentration and inhibit the subsequent elevation of Ca2+ induced by various agonists researchgate.net. This suggests that the effect of boswellic acids on calcium signaling may be cell-type specific. The ability of AKBA to interfere with pivotal signaling events in monocytic cells that are dependent on calcium signaling may represent a key mechanism for its observed anti-inflammatory properties researchgate.net. While these findings primarily focus on the keto-derivatives, they provide a framework for understanding the potential, albeit possibly less potent, effects of non-keto boswellic acids like this compound on calcium-mediated cellular processes.

Modulation of Cytokine and Chemokine Expression (e.g., IL-1, IL-2, IL-6, IFN-γ, TNF-α)

This compound has been identified as a modulator of cytokine and chemokine expression, which is central to its anti-inflammatory and immunomodulatory activities. In a study investigating the effects of a Boswellia carteri extract, this compound was identified as an active compound responsible for the suppression of T-cell function nih.govuni-freiburg.de. This immunosuppressive effect was accompanied by a reduction in the secretion of key cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), from activated human primary T cells nih.govuni-freiburg.de.

Furthermore, research on alpha-boswellic acid (α-BA) has shown that it can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation nih.gov. Studies on various analogues of boswellic acids have also confirmed their potential to inhibit the production of TNF-α and IL-6 both in vitro and in vivo nih.gov. In a preclinical model of neurodegeneration, treatment with boswellic acids led to a decrease in the hippocampal levels of TNF-α and Interleukin-1 beta (IL-1β) d-nb.info.

The table below summarizes the modulatory effects of this compound and related boswellic acids on the expression of various cytokines and chemokines as reported in preclinical studies.

| Compound/Extract | Cytokine/Chemokine | Effect | Model System |

| This compound | IL-2, IFN-γ | Reduced secretion | Activated human primary T cells |

| Alpha-boswellic acid | TNF-α, IL-6 | Reduced production | LPS-stimulated cells |

| Boswellic acids | TNF-α, IL-1β | Decreased levels | Rat hippocampus (in vivo) |

| Boswellic acid analogues | TNF-α, IL-6 | Inhibition | In vitro and in vivo models |

Interaction with Receptors (e.g., Leukemia Inhibitory Factor Receptor - LIFR)

Recent studies have identified the Leukemia Inhibitory Factor Receptor (LIFR) as a potential target for boswellic acids. LIFR, in conjunction with its co-receptor gp130, mediates the signaling of the leukemia inhibitory factor (LIF), a cytokine involved in various cellular processes, including growth arrest and differentiation of myeloid leukemic cells. nih.govwikipedia.org An investigation into an n-hexane extract of Boswellia revealed a significant antagonistic effect on the interaction between LIF and LIFR. nih.gov This finding is particularly relevant as the LIF/LIFR signaling axis is often overexpressed in solid tumors, where it activates oncogenic pathways like JAK/STAT3, MAPK, and AKT, contributing to tumor progression and therapy resistance. nih.gov Further computational analysis has suggested that the carboxyl group of boswellic acids, including α-boswellic acid, plays a crucial role in binding to the human LIFR (hLIFR) through electrostatic and hydrogen bond interactions. nih.gov This interaction positions boswellic acid derivatives as potential modulators of LIFR-mediated signaling. nih.gov The LIFR gene is located on human chromosome 5p12-p13. atlasgeneticsoncology.org

Inhibition of DNA, RNA, and Protein Synthesis

A significant body of research has demonstrated the inhibitory effects of boswellic acid derivatives on the synthesis of essential macromolecules. In a study involving human leukemia HL-60 cells, a mixture of boswellic acids, including 3-O-acetyl-β-boswellic acid and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), was shown to inhibit the synthesis of DNA, RNA, and proteins in a dose-dependent manner. frontiersin.orgnih.gov Specifically, AKBA exhibited the most potent inhibitory activity on DNA, RNA, and protein synthesis. caldic.com The effect on DNA synthesis was found to be irreversible, leading to the inhibition of HL-60 cell growth without directly affecting cell viability. frontiersin.orgcaldic.com Further research has indicated that AKBA can also decrease DNA synthesis in human glioblastoma cell lines. nih.govresearchgate.netnih.gov Additionally, a chemoproteomic study suggested that β-boswellic acids can interact with ribosomal proteins, thereby inhibiting protein synthesis and influencing cancer progression. frontiersin.org

Preclinical Biological Modulations (in vitro and in vivo animal models)

The preclinical evaluation of this compound and related compounds has revealed a spectrum of biological activities, including immunomodulatory, anti-inflammatory, anti-proliferative, and antioxidant effects. These properties have been observed in a variety of in vitro cell culture systems and in vivo animal models.

Immunomodulatory Effects (e.g., T-cell proliferation and activation suppression)

Boswellic acids have demonstrated significant immunomodulatory capabilities, particularly in their effects on T-cell function. A dichloromethane (B109758) extract of Boswellia carteri was found to suppress the proliferation of human primary T lymphocytes in a concentration-dependent manner without causing cytotoxicity. nih.gov This extract also reduced the degranulation capacity and cytokine secretion of stimulated T cells. nih.gov Further investigation using HPLC-based activity profiling identified this compound as a key compound responsible for these immunosuppressive effects, which are mediated through the specific suppression of NFAT (nuclear factor of activated T-cells) activity. nih.gov Another study showed that certain boswellic acids, including AKBA, could significantly reduce T-cell proliferation and the expression of the activation marker CD25 on both CD4+ and CD8+ T cells without being cytotoxic. nih.gov

Anti-Inflammatory Mechanisms in Animal Models

The anti-inflammatory properties of boswellic acids have been well-documented in various animal models. Topical application of a Boswellia extract and pure beta-boswellic acid was shown to inhibit TPA-induced persistent inflammation in mouse ears. chemfaces.com This was associated with a reduction in the levels of pro-inflammatory cytokines and the formation of leukotriene B4 (LTB4). chemfaces.com In a mouse model of caerulein-induced pancreatitis, a mixture of acetyl-α-boswellic acid and acetyl-β-boswellic acid significantly relieved inflammatory cell infiltration and reduced serum levels of amylase, TNF-α, and IL-6. nih.gov The underlying mechanism was found to involve the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, hybrids based on 3-acetyl-11-keto-β-boswellic acid have demonstrated hepatoprotective effects against acetaminophen-induced hepatotoxicity by modulating inflammatory and oxidative stress pathways. acs.orgnih.gov

Anti-Proliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (e.g., leukemia, breast, lung, gastric)

This compound and its derivatives have exhibited potent anti-proliferative and apoptosis-inducing activities across a range of cancer cell lines.

Leukemia: A mixture of alpha- and beta-boswellic acid acetates was found to induce apoptosis in multiple human myeloid leukemia cell lines, including HL-60, K562, and U937 cells. nih.govaacrjournals.orgmdpi.com This process was shown to be mediated through the activation of caspase-8 and was independent of p53. nih.govaacrjournals.org Studies have also demonstrated the antiproliferative effects of Boswellia serrata extract on various leukemia cell lines. nih.gov

Breast Cancer: AKBA has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com Mechanistically, it suppresses migration and invasion by attenuating the activity of matrix metalloproteinases (MMPs) and modulating the EGFR/PI3K/Akt signaling pathway. archivesofmedicalscience.comarchivesofmedicalscience.com Studies have also compared the cytotoxic effects of different boswellic acid derivatives, with AKBA showing significant toxicity against MDA-MB-231 breast cancer cells. researchgate.net Furthermore, boswellic acids have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net

Lung Cancer: In non-small cell lung cancer (NSCLC) cells, AKBA has been demonstrated to exert anti-cancer effects by inducing cell cycle arrest at the G0/G1 phase, promoting apoptosis, and suppressing autophagy. nih.gov It has also been shown to enhance the sensitivity of NSCLC cells to cisplatin, a conventional chemotherapy drug. epa.gov

Gastric Cancer: AKBA has been found to inhibit the proliferation and induce apoptosis in gastric cancer cells. wjgnet.com It has also been shown to sensitize gastric cancer cells to cisplatin-induced apoptosis through a p53-mediated pathway. nih.govnih.gov The mechanism involves the downregulation of Akt and NF-κB protein expression. nih.gov

Table 1: Summary of Anti-Proliferative and Apoptotic Effects of Boswellic Acid Derivatives in Cancer Cell Lines

Antioxidant Properties in Preclinical Systems

In addition to their anti-inflammatory and anti-cancer effects, boswellic acids also possess antioxidant properties. Hybrids of 3-acetyl-11-keto-β-boswellic acid have been shown to alleviate acetaminophen-induced hepatotoxicity in HepG2 cells by normalizing depleted superoxide (B77818) dismutase and reduced glutathione (B108866) levels, and by significantly reducing malondialdehyde (MDA) levels, a marker of oxidative stress. nih.gov Another compound conjugated with AKBA, isatin, has also been reported to have antioxidant effects. nih.gov These findings suggest that the therapeutic potential of boswellic acids may be, in part, attributable to their ability to counteract oxidative damage.

Neuroprotective Potential in Animal Models

Studies utilizing animal models of neuroinflammation and ischemic brain injury have highlighted the neuroprotective capacity of boswellic acids, including the acetylated forms. In models of scopolamine-induced dementia in rats, acetyl-11-keto-β-boswellic acid (AKBA) has been shown to reverse memory impairment. nih.gov This effect is partly attributed to the inhibition of acetylcholinesterase activity, which helps preserve cholinergic function. nih.gov Furthermore, in models of ischemic brain injury, AKBA has demonstrated neuroprotective effects by promoting nerve repair and regeneration. researchgate.net Research suggests that AKBA's neuroprotective actions are linked to the activation of the Nrf2/HO-1 signaling pathway, a key defense mechanism against oxidative stress. researchgate.net In models of middle cerebral artery occlusion in rats, AKBA treatment led to reduced infarct volumes and apoptotic cells, along with improved neurological scores. researchgate.net This was associated with an increase in the expression of Nrf2 and HO-1 in brain tissues. researchgate.net In vitro studies using primary cultured cortical neurons further confirmed that AKBA protects against oxygen and glucose deprivation-induced oxidative insult by increasing Nrf2 and HO-1 expression. researchgate.net

| Model | Key Findings | Proposed Mechanism of Action |

| Scopolamine-induced dementia (Rats) | Reversal of memory impairment. | Inhibition of acetylcholinesterase activity, preservation of cholinergic function. nih.gov |

| Ischemic Brain Injury (Rats) | Promoted nerve repair and regeneration. | Activation of the Nrf2/HO-1 defense pathway. researchgate.netresearchgate.net |

| Middle Cerebral Artery Occlusion (Rats) | Reduced infarct volume, decreased apoptosis, improved neurological score. | Upregulation of Nrf2 and HO-1 expression. researchgate.net |

| Oxygen and Glucose Deprivation (in vitro) | Protection against oxidative insult. | Increased Nrf2 and HO-1 expression. researchgate.net |

Hepatoprotective Investigations in Preclinical Models

Preclinical investigations have explored the hepatoprotective effects of boswellic acids in models of liver injury. In a study involving acetaminophen-induced hepatotoxicity in HepG2 cells, hybrids based on 3-acetyl-11-keto-β-boswellic acid (AKBA) demonstrated protective effects. acs.org These hybrids effectively normalized the elevated levels of inflammatory cytokines and restored depleted levels of superoxide dismutase and reduced glutathione, while also decreasing malondialdehyde levels. acs.org Network pharmacology analysis suggested that these hepatoprotective effects are mediated through the regulation of the PI3K and EGFR pathways, which are involved in anti-inflammatory mechanisms and tissue repair. acs.org Furthermore, boswellic acids have shown a protective effect against acetaminophen-induced liver injury in mice by modulating inflammatory and oxidative stress markers. nih.gov Specifically, boswellic acid intake was found to attenuate the depletion of glutathione and suppress the increase in inflammatory cytokines. researchgate.net In a separate study, a combination therapy of 10% AKBA with methotrexate (B535133) was effective in preventing hepatotoxicity in arthritic animals. researchgate.net This was evidenced by a significant increase in total proteins and antioxidant enzymes, and a decrease in malondialdehyde levels in the liver. researchgate.net

| Model | Key Findings | Proposed Mechanism of Action |

| Acetaminophen-induced hepatotoxicity (HepG2 cells) | Normalized cytokine levels, restored antioxidant enzymes, reduced lipid peroxidation. | Regulation of PI3K and EGFR pathways, activation of anti-inflammatory and tissue repair mechanisms. acs.org |

| Acetaminophen-induced liver injury (Mice) | Attenuated glutathione depletion, suppressed inflammatory cytokines. | Modulation of inflammatory and oxidative stress markers. nih.govresearchgate.net |

| Methotrexate-induced hepatotoxicity (Arthritic mice) | Increased total proteins and antioxidant enzymes, decreased malondialdehyde. | Circumvention of methotrexate-induced liver damage. researchgate.net |

Anti-arthritic Mechanisms in Animal Models

The anti-arthritic properties of boswellic acids have been investigated in various animal models, with a focus on their impact on glycosaminoglycan metabolism and inflammatory pathways. In a rat model of collagen-induced arthritis, a Boswellia serrata extract standardized to contain 30% 3-acetyl-11-keto-β-boswellic acid (AKBA) demonstrated significant anti-arthritic activity. nih.govnih.gov The extract was found to reduce the arthritic index, paw volume, and joint inflammation. nih.govnih.gov Mechanistically, it inhibited the degradation of matrix proteins by downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, and by inhibiting enzymes like collagenase, elastase, and hyaluronidase. nih.govnih.gov This preservation of the extracellular matrix was further evidenced by lower loss of matrix proteins in the joints of treated animals. nih.govnih.gov The anti-inflammatory effects appear to be mediated by blocking the NF-κB signaling pathway. nih.govnih.gov Furthermore, AKBA has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes that break down collagen and proteoglycans in cartilage, thereby preventing cartilage deterioration. tandfonline.comtandfonline.com

| Model | Key Findings | Proposed Mechanism of Action |

| Collagen-Induced Arthritis (Rats) | Reduced arthritic index, paw volume, and joint inflammation. nih.govnih.gov | Inhibition of pro-inflammatory mediators (TNF-α, IL-6, IL-1β), inhibition of matrix-degrading enzymes (collagenase, elastase, hyaluronidase), and blocking of the NF-κB pathway. nih.govnih.gov |

| Rheumatoid Arthritis Models | Prevention of cartilage deterioration. | Inhibition of matrix metalloproteinases (MMPs). tandfonline.comtandfonline.com |

Anti-microbial and Anti-biofilm Activities

The anti-microbial and anti-biofilm potential of boswellic acids has been evaluated against various pathogens, including Candida species. A study investigating a Boswellia serrata extract containing acetyl-β-boswellic acid and 3-acetyl-11-keto-β-boswellic acid (AKBA) demonstrated its ability to suppress the growth of planktonic cells of Candida albicans, Candida parapsilosis, and Candida krusei. nih.govnih.govresearchgate.net The extract was particularly effective in inhibiting the biofilm formation of C. albicans. nih.govresearchgate.net The mechanism of action is thought to involve the inhibition of DNA, RNA, and protein synthesis in the yeast cells. nih.gov In addition to anti-fungal activity, AKBA has shown potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus. researchgate.net It was found to inhibit the formation of biofilms by S. aureus and Staphylococcus epidermidis and also reduce pre-formed biofilms. researchgate.net The proposed mechanism for its antibacterial action is the disruption of the microbial membrane structure. researchgate.net

| Organism | Activity | Proposed Mechanism of Action |

| Candida albicans, C. parapsilosis, C. krusei | Suppression of planktonic cell growth, inhibition of C. albicans biofilm formation. nih.govnih.govresearchgate.net | Inhibition of DNA, RNA, and protein synthesis. nih.gov |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | Antibacterial and anti-biofilm activity. researchgate.net | Disruption of microbial membrane structure. researchgate.net |

Wound Healing Mechanisms in Animal Models

Preclinical studies in animal models have demonstrated that alpha-boswellic acid (α-BA) can accelerate acute wound healing. nih.govnih.gov In these models, wound closure was significantly faster in the group treated with α-BA compared to the control group. nih.govnih.gov The mechanism behind this enhanced healing appears to be multifactorial. Hematoxylin and eosin (B541160) (HE) staining and enzyme-linked immunosorbent assay (ELISA) results suggest that α-BA promotes wound healing by inhibiting excessive inflammatory reactions and increasing the levels of growth factors. nih.govnih.gov Furthermore, α-BA has been shown to suppress the proliferation and migration of human hypertrophic scar fibroblasts, which is beneficial for proper wound healing. nih.govnih.gov Mechanistically, α-BA appears to downregulate key proteins in the nuclear factor kappa beta (NF-κB) signaling pathway, including cyclin D1, p65, IκBα, and p-IκBα. nih.govnih.gov

| Model | Key Findings | Proposed Mechanism of Action |

| Acute Wound Healing (Animal Models) | Accelerated wound closure. nih.govnih.gov | Inhibition of excessive inflammation, increased growth factor levels, suppression of hypertrophic scar fibroblast proliferation and migration, downregulation of the NF-κB signaling pathway. nih.govnih.gov |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Absorption and Distribution Profiles in Animal Models

Pharmacokinetic investigations in animal models have consistently highlighted the challenge of low systemic absorption for boswellic acids, including 3-O-Acetyl-alpha-boswellic acid, following oral administration. researchgate.netnih.gov This poor absorption is a significant factor that can limit the therapeutic efficacy of orally delivered Boswellia extracts. semanticscholar.org

Of particular significance is the observed brain availability of boswellic acids. The Casperome™ formulation led to a marked increase in the brain concentration of certain boswellic acids, with some showing up to a 35-fold increase compared to a non-formulated extract. researchgate.netnih.gov This suggests that while inherently low, the absorption and subsequent distribution to critical tissues like the brain can be significantly improved through advanced formulation strategies.

Table 1: Tissue Distribution of Boswellic Acids (including this compound) in Animal Models Following Oral Administration of an Enhanced Formulation

| Tissue | Presence of Boswellic Acids Detected |

| Plasma | Yes |

| Brain | Yes |

| Muscle | Yes |

| Eye | Yes |

| Liver | Yes |

| Kidney | Yes |

| Data derived from a study on a lecithin-based Boswellia extract formulation in rats. researchgate.net |

Metabolism Pathways in Animal Models

The metabolic fate of this compound in animal models is characterized by its relative stability compared to its non-acetylated counterparts. Acetylated boswellic acids are generally more resistant to extensive metabolism. semanticscholar.org Studies have shown that while non-acetylated boswellic acids like β-boswellic acid undergo significant phase I metabolism, primarily through hydroxylation in liver microsomes, acetylated forms such as acetyl-α-boswellic acid and acetyl-β-boswellic acid are metabolically stable. semanticscholar.org

A key metabolic pathway for some acetylated boswellic acids is deacetylation. For instance, research on 3-acetyl-11-keto-β-boswellic acid (AKBA) has shown that it can be deacetylated to its corresponding keto-boswellic acid (KBA). nih.gov This process, however, appears to exhibit species differences and is not always the predominant metabolic route. nih.gov In some in vitro and in vivo rat studies, AKBA was found to be metabolically stable with no detected metabolites, and it was not deacetylated to KBA. nih.gov The primary route of metabolism for the non-acetylated KBA was identified as oxidation to hydroxylated metabolites. nih.gov Given that acetyl-α-boswellic acid shares the acetyl group at the 3-O position, it is plausible that its metabolic pathway is similarly characterized by greater stability against extensive phase I metabolism compared to α-boswellic acid.

Excretion Routes in Animal Models

The excretion of boswellic acids appears to be influenced by their metabolic stability. For non-acetylated and more hydrophilic boswellic acids that undergo substantial phase I metabolism, excretion via the urine is anticipated. semanticscholar.org In contrast, for the more metabolically stable acetylated boswellic acids like this compound, the excretion pathways are less clearly defined in the existing literature. Studies on the closely related compound AKBA did not detect conjugated derivatives in vitro or in vivo, suggesting that its excretion may not follow typical conjugation and subsequent renal or biliary clearance pathways as extensively as its metabolized counterparts. semanticscholar.org The limited absorption and metabolic activity of acetylated boswellic acids imply that a significant portion may be excreted unchanged in the feces after oral administration. However, specific studies detailing the precise routes and extent of excretion for this compound are not extensively reported.

Bioavailability Enhancement Strategies in Preclinical Development

The low oral bioavailability of this compound is a critical hurdle in its preclinical and potential clinical development. semanticscholar.org Consequently, various strategies have been explored to enhance its systemic absorption and therapeutic efficacy. These approaches can be broadly categorized into formulation-based and structural modification methods.

Formulation strategies aim to improve the solubility and absorption of lipophilic compounds like this compound.

Phytosome® Technology : One of the most successful approaches has been the development of a lecithin-based delivery system, commercially known as Phytosome®. researchgate.net In a murine study, a Boswellia serrata extract formulated with soy lecithin (B1663433) (Casperome™) resulted in significantly higher plasma levels of boswellic acids—up to 7-fold for KBA and 3-fold for β-boswellic acid—compared to the unformulated extract. researchgate.netnih.gov This was accompanied by substantially higher tissue concentrations, including a notable increase in the brain. researchgate.netnih.gov The amphiphilic nature of the phytosome complex is thought to facilitate its transit across the intestinal membrane.

Solid Dispersions : Another promising technique is the use of solid dispersions (SDs). In this method, the drug is dispersed in a hydrophilic polymeric carrier. A study utilizing poloxamer 188 and 407 as carriers for a mixture of boswellic acids demonstrated enhanced solubility and dissolution rates. researchgate.net The formation of solid dispersions, particularly through the kneading method, was found to be effective in improving the in vitro performance of these poorly soluble compounds, suggesting a potential for enhanced oral bioavailability. researchgate.net

Table 2: Formulation-Based Bioavailability Enhancement Strategies

| Strategy | Example | Mechanism of Action | Outcome in Preclinical Models |

| Phytosome® | Casperome™ (Boswellia extract with soy lecithin) | Forms an amphiphilic complex to improve absorption | Significantly increased plasma and tissue concentrations of boswellic acids in rats. researchgate.netnih.gov |

| Solid Dispersions | Boswellic acids with Poloxamer 188/407 | Increases solubility and dissolution rate by dispersing the compound in a hydrophilic carrier | Improved in vitro solubility and dissolution profile. researchgate.net |

Altering the chemical structure of a compound can also be a viable strategy to improve its pharmacokinetic properties. While specific structural modifications of this compound are not widely reported, research on the related compound AKBA provides proof of concept for this approach. Scientists have synthesized novel hybrids of AKBA with various biocompatible linkers. This strategy aims to create new chemical entities with potentially improved stability, solubility, and ultimately, bioavailability. Such derivatization can lead to compounds with enhanced pharmacological activity, as demonstrated by the superior anti-inflammatory effects of some AKBA hybrids compared to the parent compound in in vitro assays. This approach holds promise for the development of next-generation boswellic acid-based therapeutics with optimized pharmacokinetic profiles.

Synthesis and Structural Modification for Enhanced Research Applications

Extraction, Isolation, and Purification Methodologies from Natural Sources

3-O-Acetyl-alpha-boswellic acid is a key constituent of the oleo-gum resin obtained from various Boswellia species, notably Boswellia serrata and Boswellia sacra. researchgate.netnih.gov The extraction and isolation of AαBA and other boswellic acids is a multi-step process designed to separate these acidic triterpenoids from other components of the resin, such as essential oils and polysaccharides. nih.govajpaonline.com

The initial step involves the extraction of the crude gum resin using organic or hydro-alcoholic solvents. google.com A common method utilizes an ethanol-water mixture (e.g., 85:15 v/v) at reflux temperature to dissolve the resinous material. google.com This process is often repeated multiple times to ensure complete extraction. ajpaonline.com Following extraction, the solution is filtered to remove insoluble gum materials.

A crucial step in separating the acidic components is alkali treatment. The pH of the extract is adjusted to a basic range (e.g., pH 8.0-9.5) using an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH). ajpaonline.comresearchgate.net This converts the boswellic acids into their water-soluble salts, allowing them to be separated from neutral compounds. The aqueous layer containing the boswellate salts is then acidified, typically with a mineral acid like hydrochloric acid (HCl), which causes the boswellic acids to precipitate out of the solution as a crude mixture. ajpaonline.comresearchgate.net

Final purification to obtain high-purity AαBA requires chromatographic techniques. Methods such as dry column vacuum chromatography, recycled High-Performance Liquid Chromatography (HPLC), and other preparative chromatography techniques are employed. researchgate.netgoogle.com An efficient, large-scale method known as Jauch's procedure has also been developed, which facilitates the isolation of specific boswellic acids like the closely related 3-O-acetyl-11-keto-β-boswellic acid (AKBA). researchgate.net The purity of the isolated compound is confirmed using analytical techniques like Thin-Layer Chromatography (TLC), UHPLC, and spectral analysis (IR, MS, NMR). researchgate.net

| Step | Methodology | Reagents/Solvents | Purpose | Reference |

|---|---|---|---|---|

| 1. Extraction | Maceration or Reflux Extraction | Ethanol-water mixture (e.g., 85:15) | To dissolve the oleo-resin and separate it from insoluble gums. | ajpaonline.comgoogle.com |

| 2. Acid-Base Separation | Alkali treatment followed by acidification | Potassium Hydroxide (KOH), Hydrochloric Acid (HCl) | To selectively separate acidic triterpenoids from neutral components. | ajpaonline.comresearchgate.net |

| 3. Purification | Column Chromatography, HPLC, Vacuum Liquid Chromatography | Varies (e.g., Chloroform, Ethanol blends) | To isolate individual boswellic acids like AαBA to a high degree of purity. | researchgate.netgoogle.com |

Semisynthesis and Chemical Derivatization Strategies

To explore and enhance the biological activities of AαBA, researchers have developed numerous semisynthetic strategies. These modifications primarily target the functional groups of the boswellic acid scaffold, such as the C-3 hydroxyl/acetyl group and the C-24 carboxylic acid.

The acetyl group at the C-3 position is a key modulator of biological activity. The interconversion between the 3-hydroxy and 3-O-acetyl forms is a fundamental strategy in boswellic acid chemistry. researchgate.net

Acetylation: The introduction of the acetyl group is typically achieved by reacting the corresponding 3-hydroxy boswellic acid with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) to catalyze the reaction and neutralize the acidic byproduct. researchgate.netnih.govgoogle.com

Deacetylation (Hydrolysis): The removal of the acetyl group to yield the free hydroxyl analogue is accomplished through base-catalyzed hydrolysis. This reaction commonly uses sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol) at room temperature or with gentle heating. researchgate.netnih.gov

These simple, high-yielding reactions allow for the systematic evaluation of the importance of the C-3 acetyl moiety for a given biological effect.

More complex modifications involve creating hybrid molecules by attaching other chemical scaffolds to the boswellic acid backbone, most commonly at the C-24 carboxylic acid position.

Amide Derivatives: The carboxylic acid at C-24 can be converted into a wide range of amides. This is generally achieved through a coupling reaction between the boswellic acid and a desired amine. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to facilitate the formation of the amide bond under mild conditions. nih.govmedjchem.comacs.org This strategy has been used to synthesize libraries of amide derivatives with diverse substituents for biological screening. medjchem.com

1H-1,2,3-triazole Hybrids: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been effectively used to create 1,2,3-triazole-containing hybrids of boswellic acids. nih.gov The synthesis is typically a two-step process:

The C-24 carboxylic acid is first converted into a propargyl ester by reaction with propargyl bromide.

The resulting terminal alkyne undergoes a 1,3-dipolar cycloaddition reaction with a variety of substituted aromatic azides in the presence of a copper(I) catalyst (e.g., from CuI or CuSO₄/sodium ascorbate) to furnish the desired 1,4-disubstituted 1H-1,2,3-triazole hybrids in high yields. nih.govresearchgate.netnih.gov

To enhance the efficacy and reduce off-target effects, particularly in cancer research, strategies have been developed to deliver boswellic acid derivatives to specific cellular organelles like mitochondria. Cancer cells often exhibit a significantly higher mitochondrial membrane potential compared to normal cells. nih.gov This difference can be exploited by attaching a delocalized lipophilic cation (DLC) to the drug molecule, which causes it to accumulate selectively within the mitochondria of cancer cells. nih.govnih.gov

The most common DLC used for this purpose is the triphenylphosphonium (TPP⁺) cation. acs.orgnih.gov In preclinical studies, derivatives of the closely related AKBA have been synthesized where the C-24 carboxylic acid is linked to a TPP⁺ moiety via a carbon chain of varying length. nih.govacs.org The synthesis involves first creating an amide or ester linkage with a linker containing a terminal halide (e.g., a bromoalkyl group), which is then reacted with triphenylphosphine (B44618) (PPh₃) to form the final TPP⁺-conjugated molecule. nih.govacs.org These mitochondria-targeted derivatives have shown significantly enhanced antitumor activity compared to the parent compound. nih.gov

Structure-Activity Relationship (SAR) Studies of AαBA and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For boswellic acids, SAR studies have provided valuable insights into the roles of different functional groups, guiding the design of more potent and selective analogues.

C-3 Position (Acetyl Group): The presence of an acetyl group at the C-3α position is frequently critical for enhanced biological activity. For instance, in studies on α-glucosidase inhibition, acetylated boswellic acids like α-ABA were found to be significantly more potent than their non-acetylated counterparts. nih.gov Similarly, in some anticancer assays, the hydrolysis of the C-3 acetoxy group led to a marked decrease in cytotoxic activity. acs.org This suggests that the acetyl group may improve cell membrane permeability or enhance binding to a biological target.